molecular formula C13H12ClN3O2S B2607901 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide CAS No. 2094554-98-8

5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B2607901
CAS No.: 2094554-98-8
M. Wt: 309.77
InChI Key: GULAWNIXWMTULJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycogen phosphorylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This inhibition can lead to reduced glucose levels in the bloodstream, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide include other pyrazine derivatives and glycogen phosphorylase inhibitors. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its methanesulfinylmethyl group and pyrazine ring contribute to its unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(methylsulfinylmethyl)phenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-20(19)8-9-4-2-3-5-10(9)17-13(18)11-6-16-12(14)7-15-11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULAWNIXWMTULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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